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Compound of Interest

Compound Name: 2-Bromohexanoic acid

Cat. No.: B146095

An In-depth Technical Guide to Racemic DL-2-Bromohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, analysis,
and applications of racemic DL-2-Bromohexanoic acid (CAS No: 616-05-7). It is intended to
be a technical resource for professionals in the fields of chemical research and pharmaceutical
development.

Core Characteristics

DL-2-Bromohexanoic acid is an alpha-brominated carboxylic acid. The presence of a bromine
atom on the carbon adjacent to the carboxyl group makes it a versatile intermediate for a
variety of chemical transformations. It is a colorless to light brown liquid under standard
conditions.

Physicochemical Properties

The key quantitative properties of DL-2-Bromohexanoic acid are summarized in the table
below.
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Property Value Reference(s)
Identifiers
CAS Number 616-05-7
Molecular Formula CeH11BrO2
Molecular Weight 195.05 g/mol
InChi Key HZTPKMIMXLTOSK-
UHFFFAOYSA-N
SMILES CCCCC(Br)C(0)=0

Physical Properties

Colorless to light brown/yellow

Appearance o
clear liquid
Melting Point 4°C
- . 136-138 °C @ 18 mmHg (2.4
Boiling Point
kPa)
Density 1.37 g/mL at 25 °C

Refractive Index (n20/D)

1.472

Flash Point 110 °C (230 °F)
Soluble in alcohol and diethyl
Solubility ether; moderately soluble in
water.
Safety

Hazard Class

8 (Corrosive)

UN Number

3265

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of DL-2-

Bromohexanoic acid. Below is a summary of expected and reported spectral characteristics.
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Technique

Key Features

1H NMR

-COOH Proton: A highly deshielded, broad
singlet typically appearing in the 10-12 ppm
region. a-Proton (-CHBI): A triplet around 4.2
ppm, coupled to the adjacent CHz group. B3, y, 0
Protons (-CHz-): Multiplets between
approximately 1.4-2.2 ppm. Terminal Methyl (-
CHs): A triplet around 0.9 ppm.

13C NMR

Carbonyl Carbon (-C=0): Signal in the 170-180
ppm range. a-Carbon (-CHBr): Signal around
40-50 ppm. Alkyl Carbons (-CHz-, -CHs):
Signals in the 13-35 ppm range.

Infrared (IR)

O-H Stretch (Carboxylic Acid): A very broad and
strong absorption from 2500 to 3300 cm~1. C=0
Stretch (Carbonyl): A strong, sharp absorption
around 1710 cm~1. C-Br Stretch: Typically found
in the 500-700 cm~1 region.

Mass Spectrometry (MS)

Molecular lon (M+): Isotopic peaks at m/z 194
and 196 (due to 7°Br and 8!Br isotopes in ~1:1
ratio). Key Fragments: Loss of Br (m/z 115),
loss of COOH (m/z 150/152), and cleavage of
the alkyl chain. The NIST Mass Spectrometry
Data Center reports a spectrum with top peaks
at m/z 138 and 140.

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The standard method for synthesizing a-bromoalkanoic acids is the Hell-Volhard-Zelinsky

(HVZ) reaction, which involves the bromination of a carboxylic acid at the alpha position using

bromine and a phosphorus catalyst.

Materials:
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Hexanoic acid

Red phosphorus or phosphorus trichloride (PCl3)
Ligquid bromine (Br2)

Distilled water

Diethyl ether

Anhydrous magnesium sulfate (MgSOQOa)
Protocol:

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a mechanical stirrer, place hexanoic acid. Add a catalytic amount of red
phosphorus or phosphorus trichloride.

Bromination: Carefully add liquid bromine dropwise from the dropping funnel to the stirred
mixture. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which must
be vented to a proper scrubbing system.

Heating: After the addition of bromine is complete, heat the reaction mixture to 65-70°C for 5-
6 hours. The color of the bromine should fade as it is consumed.

Reaction Completion: Increase the temperature to 100°C for an additional hour to ensure the
reaction goes to completion.

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to
the flask to hydrolyze the intermediate a-bromo acyl bromide to the desired a-bromo
carboxylic acid and to quench any remaining reagents.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl
ether (3x).

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium
sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure
using a rotary evaporator.
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 Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at
132-140°C at 2 kPa (15 mmHg) to yield pure DL-2-Bromohexanoic acid.

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of DL-2-Bromohexanoic acid.

Purity Analysis by Gas Chromatography-Mass
Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 2-Bromohexanoic acid.
Derivatization is typically required to increase volatility and thermal stability.

Materials:

DL-2-Bromohexanoic acid sample

Anhydrous pyridine

N-Methyl-N-(trimethylsilyltrifluoroacetamide (MSTFA) with 1% TMCS

Anhydrous solvent (e.g., Toluene)

GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Protocol:

o Sample Preparation: Prepare a standard solution of the sample in an anhydrous solvent at a
known concentration (e.g., 1 mg/mL).
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e Derivatization:

(¢]

Transfer 100 pL of the sample solution to a GC vial with a micro-insert and evaporate the
solvent to complete dryness under a stream of nitrogen.

o

Add 50 pL of anhydrous pyridine to dissolve the residue.

[¢]

Add 100 pL of MSTFA + 1% TMCS. Cap the vial tightly.

[e]

Heat the vial at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester derivative.
e GC-MS Analysis:
o Injection: Inject 1 pL of the derivatized sample into the GC-MS.
o GC Conditions (Example):
» [njector Temperature: 250°C
= Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
» Carrier Gas: Helium at a constant flow of 1.0 mL/min.
o MS Conditions (Example):
= |on Source Temperature: 230°C
» |onization Mode: Electron lonization (EIl) at 70 eV.
» Scan Range: m/z 50-550.

o Data Analysis: Identify the peak corresponding to the TMS-derivatized 2-Bromohexanoic
acid based on its retention time and mass spectrum. Calculate purity based on the peak
area percentage relative to all other peaks in the chromatogram.

Enzymatic Resolution of Enantiomers

The racemic mixture can be resolved into its constituent (R)- and (S)-enantiomers via kinetic
resolution using specific enzymes, such as 2-haloacid dehalogenases. These enzymes
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selectively catalyze the dehalogenation of one enantiomer, allowing for the separation of the
remaining, unreacted enantiomer.

Materials:

» Racemic DL-2-Bromohexanoic acid

e 2-haloacid dehalogenase (e.g., from Pseudomonas sp.)

» Buffered aqueous solution (e.g., phosphate buffer, pH 7.5)

e pH-stat or autotitrator with a standard base (e.g., 0.1 M NaOH)
¢ Organic solvent for extraction (e.g., ethyl acetate)

» Acid for quenching (e.g., 1 M HCI)

Protocol:

e Reaction Setup: Dissolve a known amount of DL-2-Bromohexanoic acid in the buffer
solution in a temperature-controlled reaction vessel.

» Enzyme Addition: Add the 2-haloacid dehalogenase to the solution to initiate the reaction.

» Reaction Monitoring: The dehalogenation reaction releases HBr, causing a drop in pH.
Monitor the reaction progress by using a pH-stat to automatically add NaOH to maintain a
constant pH. The reaction is complete at 50% conversion (when 0.5 molar equivalents of
base have been consumed).

e Quenching and Extraction:
o Stop the reaction by acidifying the mixture to pH ~2 with HCI.

o Extract the mixture with ethyl acetate. The unreacted 2-Bromohexanoic acid enantiomer
will move to the organic phase, while the product, 2-hydroxyhexanoic acid, will remain in
the aqueous phase.
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« |solation: Separate the organic layer, dry it with a drying agent (e.g., Naz2S0a), filter, and
evaporate the solvent to yield the enantioenriched 2-Bromohexanoic acid.

o Chiral Analysis: Determine the enantiomeric excess (ee) of the recovered starting material
using chiral chromatography (GC or HPLC).
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Racemic DL-2-Bromohexanoic Acid

(R- and S-enantiomers)

Add 2-Haloacid Dehalogenase
in Buffer (pH 7.5)

S-enantiomer
remains

elective dehalogenation
of R-enantiomer

Reaction| Products (at 50% Conyersion)

D-2-Hydroxyhexanoic Acid L-2-Bromohexanoic Acid
(Aqueous Phase) (Aqueous Phase)
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(Organic Phase)
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Fatty Acid De Novo Synthesis
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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